Sodium mercaptopyruvate

Content Navigation

Researchers often face batch variability due to unstable 3-mercaptopyruvic acid and artifactual H2S bursts from NaHS. Sodium mercaptopyruvate (CAS 10255-67-1) resolves this as the direct, stable MST substrate. • Isolates MST activity without aminotransferases for reproducible enzyme kinetics. • Prevents oxidative dimerization, delivering consistent sulfane sulfur. • Supports controlled H2S release in mitochondrial bioenergetics models. Supplied with rigorous analytical documentation and ready for immediate global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

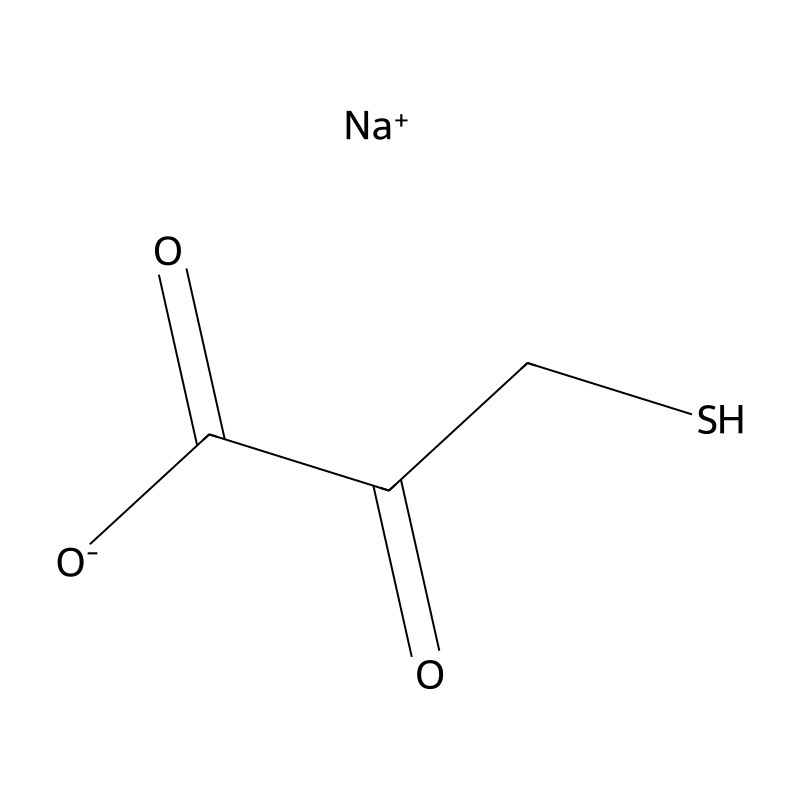

Sodium mercaptopyruvate is the stabilized sodium salt of 3-mercaptopyruvic acid, functioning as the direct physiological substrate for 3-mercaptopyruvate sulfurtransferase (MST). In biochemical and pharmacological procurement, it is primarily sourced as an enzymatically regulated hydrogen sulfide (H2S) donor and a standard for MST activity assays. Unlike volatile or highly reactive sulfur compounds, this salt provides a stable, water-soluble precursor that integrates reliably into in vitro and cellular workflows requiring precise sulfane sulfur generation and controlled H2S biogenesis [1].

Research Fit

Substituting sodium mercaptopyruvate with its free acid form (3-mercaptopyruvic acid) or direct inorganic sulfide donors (such as NaHS or Na2S) severely compromises assay integrity. The free acid is notoriously unstable, rapidly undergoing oxidative dimerization in aqueous solutions, which leads to unpredictable substrate concentrations and poor batch-to-batch reproducibility [1]. Conversely, substituting with NaHS results in an immediate, uncontrolled burst of H2S, failing to replicate the sustained, enzymatically regulated H2S release kinetics required for accurate physiological modeling or mitochondrial bioenergetics studies [2].

Substitution Risk

NaHS/Na₂S release an instantaneous H2S bolus; this does not replicate the sustained enzymatic profile provided by mercaptopyruvate

GYY4137 relies on pH-dependent hydrolysis and lacks 3-MST pathway engagement, altering mechanism interpretation

AP39 requires mitochondrial uptake; it shifts spatial H2S delivery and may not support cytoplasmic or extracellular signaling models

References

Direct MST Substrate vs. L-Cysteine

When isolating MST activity, sodium mercaptopyruvate acts as the direct substrate, bypassing the upstream enzymatic steps required by L-cysteine. L-cysteine requires a two-step conversion involving cysteine aminotransferase (CAT) before MST can utilize the resulting 3-mercaptopyruvate [1]. Procuring sodium mercaptopyruvate allows researchers to decouple MST kinetics from CAT rate-limiting effects, providing precise, single-enzyme quantitative data.

| Evidence Dimension | Enzymatic H2S generation steps |

| Target Compound Data | 1-step direct conversion by MST |

| Comparator Or Baseline | L-Cysteine (requires 2-step CAT/MST pathway) |

| Quantified Difference | Eliminates upstream CAT dependency |

| Conditions | Mitochondrial or cytosolic H2S biosynthesis models |

Procuring the direct substrate isolates MST activity, eliminating confounding variables from upstream aminotransferase efficiency.

Sustained H2S Release vs. NaHS

In cellular assays, inorganic sulfide salts like NaHS dissociate instantly, creating an acute concentration spike that can induce artifactual toxicity. Sodium mercaptopyruvate, when incubated with MST and a reducing cofactor (e.g., thioredoxin or dihydrolipoic acid), provides a steady-state, enzymatically controlled release of H2S [1]. This sustained release profile accurately mimics endogenous mitochondrial H2S production without overwhelming cellular respiratory complexes.

| Evidence Dimension | H2S release profile |

| Target Compound Data | Enzyme-dependent steady-state release |

| Comparator Or Baseline | NaHS (instantaneous burst release) |

| Quantified Difference | Sustained physiological generation vs. acute concentration spike |

| Conditions | In vitro cell culture / physiological buffers (pH 7.4) |

Prevents acute cellular toxicity and accurately models endogenous H2S production, essential for reliable bioenergetic assays.

Aqueous Stability vs. Free Acid

The free acid form of 3-mercaptopyruvate is highly susceptible to rapid oxidative dimerization in aqueous environments, compromising the exact molarity of stock solutions. The sodium salt formulation (sodium mercaptopyruvate) mitigates this rapid degradation, offering extended shelf-life and maintaining predictable substrate concentrations during the assay window [1]. This stability is critical for high-throughput screening and reproducible kinetic modeling.

| Evidence Dimension | Solution stability and dimerization rate |

| Target Compound Data | Stable salt form allowing reproducible stock solutions |

| Comparator Or Baseline | Free 3-mercaptopyruvic acid (rapid oxidative dimerization) |

| Quantified Difference | Predictable molarity vs. rapid degradation |

| Conditions | Aqueous stock preparation for biochemical assays |

Ensures precise dosing and batch-to-batch reproducibility, reducing reagent waste and assay failure rates.

MST-Specific Enzymatic Assays

Because sodium mercaptopyruvate acts as the direct substrate for MST without requiring upstream aminotransferases, it is the standard reagent procured for isolating and quantifying MST activity in tissue homogenates and recombinant enzyme models [1].

Mitochondrial Bioenergetics & Oxidative Stress

Its ability to provide sustained, enzymatically regulated H2S release makes it highly suitable for studying mitochondrial function and cytoprotection against oxidative stress, avoiding the acute toxicity artifacts associated with NaHS burst donors[2].

H2S-Donating Therapeutics

As a stable precursor to sulfane sulfur and H2S, sodium mercaptopyruvate is utilized as a baseline reference compound in the design and evaluation of novel, controlled-release H2S prodrugs and nanocarriers [3].

Application Fit Matrix

References

- [1] Shibuya, N., & Kimura, H. (2013). Production of hydrogen sulfide from d-cysteine and its therapeutic potential. Frontiers in Endocrinology, 4, 87.

- [2] Yadav, P. K., et al. (2013). Structure and kinetic analysis of H2S production by human Mercaptopyruvate Sulfurtransferase. Journal of Biological Chemistry, 288(27), 20002-20013.

- [3] Janik-Hazuka, M., et al. (2017). Some prototype prodrugs of 3-mercaptopyruvate (3-MP). Toxicological Letters.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Explore Compound Types